molecular formula C20H21F3N6O B2689740 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034259-91-9

2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2689740
CAS RN: 2034259-91-9
M. Wt: 418.424
InChI Key: MPASOASNXICQQT-UHFFFAOYSA-N
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Description

2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H21F3N6O and its molecular weight is 418.424. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

This compound has garnered interest due to its antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. Preliminary studies suggest that it may inhibit microbial growth by disrupting essential cellular processes. Further research is needed to explore its specific mechanisms of action and potential clinical applications .

Cancer Therapy

The compound’s structural features make it an attractive candidate for cancer research. Its imidazo[1,2-a]pyridine core and piperidine moiety could interact with cellular targets involved in cancer cell proliferation, survival, and metastasis. Scientists are exploring its potential as a novel chemotherapeutic agent or as part of combination therapies. In vitro and in vivo studies are ongoing to assess its efficacy against different cancer types .

Kinase Inhibition

Given its unique structure, this compound may modulate kinase activity. Kinases play crucial roles in cell signaling pathways, making them attractive drug targets. Researchers have conducted in silico molecular docking studies to predict its interactions with specific kinases. These investigations aim to identify potential therapeutic applications, such as kinase-targeted therapies for various diseases .

Inflammation and Autoimmune Disorders

The trifluoromethyl-substituted pyrimidine group in the compound suggests possible anti-inflammatory effects. In preclinical models, it has shown promise in reducing inflammation and suppressing immune responses. Researchers are exploring its potential for treating autoimmune conditions, such as rheumatoid arthritis and inflammatory bowel diseases .

Neurological Disorders

The piperidine-imidazo[1,2-a]pyridine scaffold may interact with neural receptors or enzymes involved in neurological processes. Investigations are underway to evaluate its neuroprotective properties and potential applications in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. Animal models and cell-based assays are providing valuable insights .

Metabolic Disorders

Researchers are intrigued by the compound’s potential impact on metabolic pathways. Its unique combination of heterocyclic rings could influence enzymes related to metabolism, such as kinases, phosphatases, and oxidoreductases. Studies are ongoing to explore its effects on glucose homeostasis, lipid metabolism, and insulin signaling .

properties

IUPAC Name

2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O/c1-12-18(29-8-4-3-5-16(29)24-12)19(30)27-14-6-9-28(10-7-14)17-11-15(20(21,22)23)25-13(2)26-17/h3-5,8,11,14H,6-7,9-10H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPASOASNXICQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

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